Methyl 2-(4-bromothiophen-3-YL)propanoate
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Overview
Description
Methyl 2-(4-bromothiophen-3-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanoate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromothiophen-3-yl)propanoate typically involves the bromination of thiophene followed by esterification. One common method includes the bromination of thiophene-3-carboxylic acid, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation and recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromothiophen-3-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-(4-bromothiophen-3-yl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromothiophen-3-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 3-bromo-2-(bromomethyl)propionate
Uniqueness
Methyl 2-(4-bromothiophen-3-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different aromatic rings .
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
methyl 2-(4-bromothiophen-3-yl)propanoate |
InChI |
InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-12-4-7(6)9/h3-5H,1-2H3 |
InChI Key |
GTUYUHWBJFRJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1Br)C(=O)OC |
Origin of Product |
United States |
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